Alcohol use disorder is responsible for a large worldwide burden of morbidity, premature mortality, and economic consequences resulting from accidents, violence, incarceration, decreased productivity, and increased healthcare spending. Acamprosate, also known by the brand name Campral, is a drug used for the maintenance of alcohol abstinence. It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). Acamprosate is the first medication specifically formulated for the maintenance of alcohol abstinence in ethanol-dependent patients after alcohol detoxification, unlike [naltrexone] and [disulfiram]. It was first approved by the FDA in 2004 and initially marketed by Forest Laboratories.
Acamprosate is a synthetic amino acid and a neurotransmitter analogue that is used as an alcohol deterrent in management of alcohol dependence and abuse. Acamprosate has not been linked to serum enzyme elevations during therapy and has not been linked to cases of clinically apparent liver injury.
Acamprosate, also known by the brand name Campral™, is a drug used for treating alcohol dependence. Acamprosate is thought to stabilize the chemical balance in the brain that would otherwise be disrupted by alcoholism, possibly by blocking glutaminergic N-methyl-D-aspartate receptors, while gamma-aminobutyric acid type A receptors are activated. Reports indicate that acamprosate only works with a combination of attending support groups and abstinence from alcohol. Certain serious side effects include allergic reactions, irregular heartbeats, and low or high blood pressure, while less serious side effects include headaches, insomnia, and impotence. Acamprosate should not be taken by people with kidney problems or allergies to the drug.
Structural analog of taurine that is used for the prevention of relapse in individuals with ALCOHOLISM.
See also: Acamprosate Calcium (has salt form).
Acamprosate
CAS No.: 77337-76-9
Cat. No.: VC21356009
Molecular Formula: C5H11NO4S
Molecular Weight: 181.21 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 77337-76-9 |
---|---|
Molecular Formula | C5H11NO4S |
Molecular Weight | 181.21 g/mol |
IUPAC Name | 3-acetamidopropane-1-sulfonic acid |
Standard InChI | InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10) |
Standard InChI Key | AFCGFAGUEYAMAO-UHFFFAOYSA-N |
SMILES | CC(=O)NCCCS(=O)(=O)O |
Canonical SMILES | CC(=O)NCCCS(=O)(=O)O |
Melting Point | >300 |
Chemical Properties and Structure
Chemical Structure and Formulation
Acamprosate is structurally an acetylated derivative of the amino acid homotaurine. Its chemical formula is C5H11NO4S with a molecular weight of 181.21 g/mol . The compound is formulated as a dimer of acetyl-homotaurine linked by a calcium salt, a modification designed to facilitate absorption across the gastrointestinal tract .
Physical and Chemical Characteristics
From a chemical taxonomy perspective, acamprosate belongs to the class of organic compounds known as organosulfonic acids, containing the sulfonic acid group with the general structure RS(=O)2OH . Its IUPAC name is 3-acetamidopropane-1-sulfonic acid . The compound has moderate water solubility at approximately 18.8 mg/mL and a negative logP value (ranging from -1.8 to -2.8 depending on the calculation method), indicating its hydrophilic nature .
Property | Value | Source |
---|---|---|
Molecular Formula | C5H11NO4S | DrugBank |
Molecular Weight | 181.21 g/mol | DrugBank |
Water Solubility | 18.8 mg/mL | ALOGPS |
LogP | -1.8 to -2.8 | ALOGPS/Chemaxon |
Hydrogen Acceptor Count | 4 | Chemaxon |
Hydrogen Donor Count | 2 | Chemaxon |
Polar Surface Area | 83.47 Ų | Chemaxon |
Pharmacological Profile
Pharmacokinetics
Acamprosate demonstrates distinct pharmacokinetic properties that influence its clinical application. Despite formulation modifications to enhance absorption, oral bioavailability remains relatively low at approximately 11% . The absorption process is notably slow, giving acamprosate characteristics similar to a modified-release medication .
The compound reaches its maximum plasma concentration approximately 6.3 hours after ingestion when administered in its enteric-coated form . It has a relatively long elimination half-life of approximately 20-33 hours, with complete elimination occurring approximately 4 days after cessation of therapy . Steady-state plasma concentrations are achieved after approximately 5-7 days of treatment, with concentrations typically ranging from 370 to 650 μg/L (approximately 1.5 to 5 μM) .
One notable characteristic of acamprosate is that it undergoes no significant metabolism in the body and is excreted unchanged primarily through the kidneys . The compound shows negligible protein binding and has a volume of distribution of approximately 20L at steady state . Following intravenous administration, the volume of distribution has been estimated at approximately 72-109L (roughly 1L/kg) .
Pharmacokinetic Parameter | Value |
---|---|
Oral Bioavailability | 11% |
Time to Maximum Concentration | 6.3 hours (enteric-coated) |
Elimination Half-life | 20-33 hours |
Complete Elimination | ~4 days |
Time to Steady State | 5-7 days |
Steady State Plasma Concentration | 370-650 μg/L (1.5-5 μM) |
Protein Binding | Negligible |
Volume of Distribution | ~20L (steady state); 72-109L (IV) |
Metabolism | Not metabolized |
Excretion | Renal |
Pharmacodynamics
The pharmacodynamic effects of acamprosate center on its activity within the central nervous system, particularly its modulation of glutamatergic neurotransmission . Research indicates that acamprosate aids in restoring normal glutamatergic neuron activity that becomes dysregulated during chronic alcohol consumption and withdrawal .
Studies have demonstrated that acamprosate decreases brain glutamate levels while increasing β-endorphin concentrations in both rodents and humans . The compound has also been shown to diminish reinstatement of alcohol-seeking behavior in animal models of alcohol dependence .
Clinical Efficacy in Alcohol Dependence
Meta-analyses and Systematic Reviews
A comprehensive Cochrane systematic review analyzed 24 randomized controlled trials involving 6,915 participants to assess acamprosate's efficacy and safety . This meta-analysis found that compared to placebo, acamprosate significantly reduced the risk of any drinking with a risk ratio (RR) of 0.86 (95% CI 0.81 to 0.91) . The number needed to treat (NNT) for one person to benefit was calculated at 9.09 (95% CI 6.66 to 14.28) .
A comparative meta-analysis examining both acamprosate and naltrexone found that alcohol-consumption outcomes were similarly improved with either medication, suggesting comparable efficacy between these two pharmacological approaches .
Outcome Measure | Effect Size | Statistical Significance |
---|---|---|
Risk of Any Drinking | RR 0.86 (95% CI 0.81-0.91) | Significant |
Number Needed to Treat | 9.09 (95% CI 6.66-14.28) | Significant |
Cumulative Abstinence Duration | MD 10.94 days (95% CI 5.08-16.81) | Significant |
Heavy Drinking Measures | Various | Non-significant |
Gamma-glutamyltransferase | Various | Non-significant |
Adverse Effect | Frequency | Severity |
---|---|---|
Diarrhea | Common (RD 0.11) | Mild to Moderate |
Headache | Common | Mild |
Insomnia | Common | Mild to Moderate |
Impotence | Less Common | Moderate |
Allergic Reactions | Rare | Potentially Severe |
Cardiac Arrhythmias | Rare | Severe |
Blood Pressure Abnormalities | Rare | Severe |
Drug Interactions and Special Populations
The safety of acamprosate during pregnancy remains unclear, and appropriate caution should be exercised when considering its use in pregnant women .
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